![molecular formula C13H26OSi B14289856 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one CAS No. 120943-75-1](/img/structure/B14289856.png)
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a pent-2-en-1-one backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is often carried out in solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.
Reduction: LiAlH₄, NaBH₄ in tetrahydrofuran (THF).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in THF.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Free alcohols.
Applications De Recherche Scientifique
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism by which 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one exerts its effects involves the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The stability of the silyl ether is due to the strong Si-O bond and the bulky tert-butyl group, which prevents hydrolysis under neutral or basic conditions .
Comparaison Avec Des Composés Similaires
Trimethylsilyl ethers: Less stable compared to tert-butyl(dimethyl)silyl ethers.
Tert-butyldiphenylsilyl ethers: More sterically hindered and stable than tert-butyl(dimethyl)silyl ethers.
Triisopropylsilyl ethers: Similar stability but bulkier than tert-butyl(dimethyl)silyl ethers.
Uniqueness: 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one is unique due to its optimal balance of stability and ease of removal. It provides sufficient steric protection while being removable under mild conditions, making it highly valuable in complex organic syntheses .
Propriétés
Numéro CAS |
120943-75-1 |
|---|---|
Formule moléculaire |
C13H26OSi |
Poids moléculaire |
226.43 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one |
InChI |
InChI=1S/C13H26OSi/c1-12(2,3)10-9-11(14)15(7,8)13(4,5)6/h9-10H,1-8H3 |
Clé InChI |
ZRPCVHZKTYJFKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C=CC(=O)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)
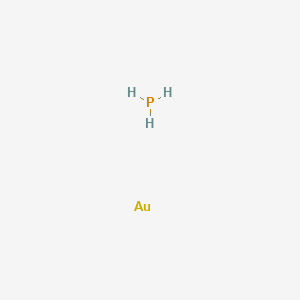
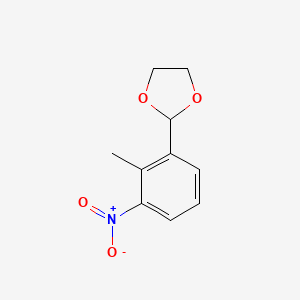
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
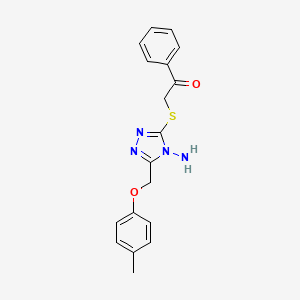
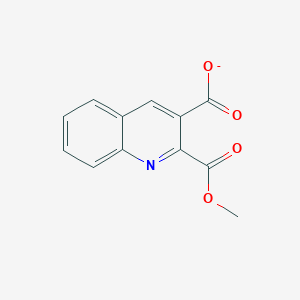
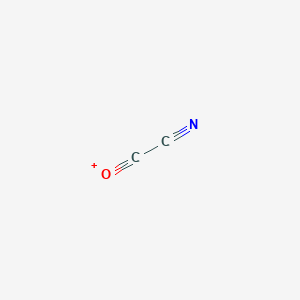
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
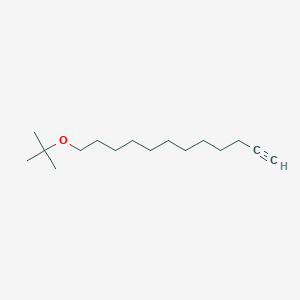
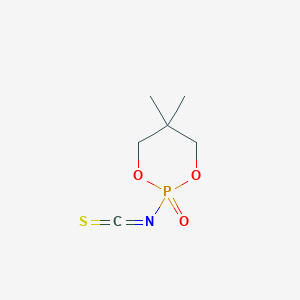
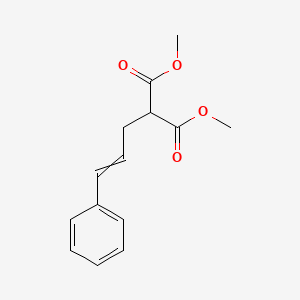

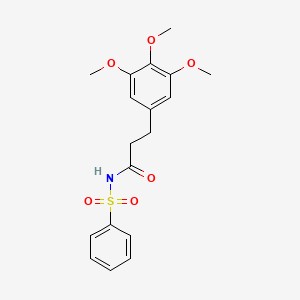
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
